2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline
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Overview
Description
2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is a complex heterocyclic compound that integrates multiple functional groups, including a benzodioxole moiety, a triazolo-thiadiazole ring system, and a methoxyquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolo-thiadiazole ring system through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds. The benzodioxole moiety is introduced via electrophilic aromatic substitution reactions, while the methoxyquinoline structure is synthesized through nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and quinoline moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various substituted quinolines, triazolo-thiadiazole derivatives, and benzodioxole-containing compounds .
Scientific Research Applications
2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for synthes
Properties
Molecular Formula |
C20H13N5O3S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H13N5O3S/c1-26-15-4-2-3-11-5-7-13(21-17(11)15)19-24-25-18(22-23-20(25)29-19)12-6-8-14-16(9-12)28-10-27-14/h2-9H,10H2,1H3 |
InChI Key |
BZYPCVIAKIPKIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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